molecular formula C7H4BrF2NO2 B582023 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 887267-84-7

6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

Cat. No. B582023
M. Wt: 252.015
InChI Key: ZKILVLUCVYGVMI-UHFFFAOYSA-N
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Description

“6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is a chemical compound with the CAS Number: 887267-84-7 . It has a molecular weight of 252.02 . The IUPAC name for this compound is 6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine .


Molecular Structure Analysis

The InChI code for “6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is 1S/C7H4BrF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Researchers have developed methodologies to synthesize and structurally analyze derivatives of benzo[d][1,3]dioxol-5-amine, focusing on the introduction of bromo and difluoro groups into the compound. For instance, Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, providing insights into the synthesis of compounds containing bromo and difluoro groups, which could potentially include derivatives of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (Schlosser & Heiss, 2003).

Enzyme Inhibition for Therapeutic Research

The compound's derivatives have been investigated for their potential as enzyme inhibitors, a critical aspect of therapeutic research. Hema et al. (2020) synthesized and characterized N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, evaluating its inhibition against sPLA2 enzyme, which plays a role in inflammatory diseases. This research contributes to understanding the therapeutic potential of benzo[d][1,3]dioxol-5-amine derivatives in managing inflammation (Hema et al., 2020).

Development of Analytical and Synthetic Methodologies

Significant efforts have been made to refine synthetic methodologies involving 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine and its analogs. For example, Colella et al. (2018) presented a synthetic protocol for preparing a new synthon, leading to thiazoles with potential applications in drug discovery. This research highlights the versatility and utility of incorporating bromo and difluoro groups into organic compounds for developing novel pharmaceutical agents (Colella et al., 2018).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKILVLUCVYGVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654235
Record name 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

CAS RN

887267-84-7
Record name 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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